molecular formula C16H16N4O2 B7432894 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate

2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate

Cat. No. B7432894
M. Wt: 296.32 g/mol
InChI Key: QDKRVZJSEYMONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, also known as PMA, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in biochemical and physiological research. PMA is a derivative of indole-5-carboxylic acid and pyrimidine, and its chemical structure has been extensively studied to understand its mechanism of action and potential benefits in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. Additionally, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the upregulation of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in laboratory experiments. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to modulate the release of various neurotransmitters in the brain, leading to changes in behavior and mood. The compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.

Advantages and Limitations for Lab Experiments

2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has several advantages for laboratory experiments, including its potent activity and selectivity for various enzymes and receptors. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has several limitations, including its potential toxicity and off-target effects. Careful consideration must be given to the dosage and administration of this compound in laboratory experiments to avoid unwanted effects.

Future Directions

There are several future directions for the study of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, including its potential applications in drug discovery and cancer therapeutics. The compound has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of this compound requires further investigation to fully understand its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields of research. The compound has been extensively studied, and its mechanism of action and potential benefits have been investigated. Further research is needed to fully understand the potential applications of this compound, and its safety and efficacy must be carefully evaluated before its use in humans.

Synthesis Methods

The synthesis method for 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate involves the reaction of indole-5-carboxylic acid with pyrimidine in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization. The purity of the final product is critical for the success of laboratory experiments, and several methods have been developed to ensure the quality of this compound.

Scientific Research Applications

2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been extensively used in scientific research to study its potential applications in various fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to exhibit potent antitumor activity in several cancer cell lines, making it a promising candidate for the development of novel cancer therapeutics. Additionally, this compound has been shown to modulate various neurotransmitter systems in the brain, leading to its potential application in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

2-(pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-8-5-12-10-13(2-3-14(12)20)16(21)22-9-7-18-15-4-6-17-11-19-15/h2-6,8,10-11H,7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKRVZJSEYMONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)OCCNC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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